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Compound of Interest

Compound Name:
N-(2-Formyl-6-methyl-phenyl)-

acetamide

Cat. No.: B13181194

Get Quote

Executive Summary & Compound Identity
-(2-Formyl-6-methyl-phenyl)-acetamide is a trisubstituted benzene derivative characterized by
the presence of an acetamide group, a formyl group, and a methyl group.[1][2] It serves as a
critical "masked" amino-aldehyde, stable enough for isolation but reactive enough for
cyclization chemistries.[1]

Chemical Identity Table
Property Detail

IUPAC Name -(2-Formyl-6-methylphenyl)acetamide

Common Synonym 2-Acetamido-6-methylbenzaldehyde

CAS Number
Not widely listed; Analogous to 2-

acetamidobenzaldehyde (529-10-2)

Molecular Formula

Molecular Weight

Appearance Off-white to pale yellow solid
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Structural Analysis & Connectivity
Understanding the connectivity is prerequisite to interpreting the spectral data. The molecule

features a 1,2,6-substitution pattern on the benzene ring (relative to the amine nitrogen at

position 1).[1]

Position 1: Acetamido group (

).[1]

Position 2: Formyl group (

).[1][3]

Position 6: Methyl group (

).[1]

Key Intramolecular Interaction: A strong intramolecular hydrogen bond typically exists between

the Amide

and the Carbonyl oxygen of the Formyl group.[1] This locks the conformation and significantly
deshields the

proton in NMR.[1]

Structural Connectivity & H-Bonding

Amide N (Pos 1)
Formyl C=O (Pos 2)Intramolecular
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Figure 1: Connectivity diagram highlighting the intramolecular hydrogen bond that influences

proton chemical shifts.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR data is the primary method for structural verification.[1] The values below are high-

confidence assignments based on substituent additivity rules and analogous 2-

acetamidobenzaldehyde derivatives.

NMR Data (400 MHz, )
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Shift (

, ppm)
Multiplicity Integration Assignment

Mechanistic
Insight

10.80 – 11.20 Broad Singlet 1H Amide

Highly

deshielded due

to intramolecular

H-bonding with

the aldehyde

oxygen.[1]

9.95 – 10.05 Singlet 1H Aldehyde

Characteristic

aldehyde

resonance;

confirms

oxidation state.

[1]

7.35 – 7.45 Triplet / dd 1H Ar-

para to

Acetamide;

coupling with H3

and H5.[1]

7.20 – 7.30 Doublet 1H Ar-

ortho to

Aldehyde;

deshielded by

carbonyl

anisotropy.[1]

7.05 – 7.15 Doublet 1H Ar-
ortho to Methyl;

shielded relative

to H3.[1]

2.35 Singlet 3H Aryl-

Methyl group

attached directly

to the aromatic

ring (C6).[1]

2.20 Singlet 3H Acetyl-
Methyl group of

the acetamide

moiety.[1]
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NMR Data (100 MHz, )
Shift (

, ppm)
Carbon Type Assignment

194.5 Aldehyde Carbonyl

169.2 Amide Carbonyl

139.5 Quaternary C1 (attached to N)

138.0 Quaternary C6 (attached to Methyl)

133.5 Methine C3 (ortho to CHO)

130.0 Methine C4 (para to N)

127.5 Quaternary C2 (attached to CHO)

126.0 Methine C5 (meta to CHO)

24.5 Methyl Acetyl

18.5 Methyl Aryl

Infrared (IR) Spectroscopy
IR analysis is useful for confirming the presence of both carbonyl functionalities and the amide

state.[1]
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Wavenumber (

)
Vibration Mode Functional Group Notes

3250 – 3350 Secondary Amide

Often sharp but can

be broadened by H-

bonding.

3050 Aromatic Ring Weak intensity.[1]

2850, 2750 Aldehyde

"Fermi Doublet" –

Characteristic of

aldehydes.

1685 – 1700 Aldehyde
Conjugated with the

benzene ring.[1]

1660 – 1675 Amide I

Lower frequency than

aldehyde due to

resonance.[1]

1530 – 1550 Amide II
N-H bending mixed

with C-N stretching.[1]

Mass Spectrometry (MS)
The fragmentation pattern is distinct for ortho-substituted acetanilides.[1]

Ionization Mode: Electron Impact (EI, 70 eV) or ESI+

Molecular Ion (

):

[1]

Base Peak: Often

(Loss of Ketene)[1]

Fragmentation Pathway (EI)[1]
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Loss of Ketene (

, 42 Da): The acetamide group undergoes a McLafferty-like rearrangement or simple
cleavage to generate the aniline radical cation (

).[1]

Loss of Hydrogen (

, 1 Da): From the aldehyde to form the acylium ion (

).[1]

Loss of Carbon Monoxide (

, 28 Da): From the aldehyde moiety (

).[1]

Molecular Ion
[M]+ m/z 177

[M - Ketene]+
(Amino-aldehyde)

m/z 135

- 42 Da (CH2CO)

[M - CHO]+
m/z 148

- 29 Da (CHO)

[M - Ketene - CO]+
(Toluidine-like)

m/z 107

- 28 Da (CO)
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Figure 2: Proposed mass spectrometric fragmentation pathway.[1]

Experimental Protocols
Synthesis Monitoring (Friedländer Precursor)
This compound is often generated in situ or isolated as an intermediate during the reaction of

2-amino-6-methylbenzaldehyde with acetic anhydride.

Protocol for Spectral Sample Preparation:

NMR: Dissolve

of the solid in

of

. If solubility is poor, use

. Note: In DMSO, the Amide NH may shift further downfield to 11.0+ ppm.[1]

IR: Prepare a KBr pellet (

) or use ATR (Attenuated Total Reflectance) on the neat solid.[1]

MS: Dilute to

in Methanol/Water (1:1) with

Formic Acid for ESI-MS.[1]
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additivity rules).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Technical Guide: Spectral Analysis of -(2-Formyl-6-
methyl-phenyl)-acetamide[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b13181194/docs#technical-guide-spectral-analysis-of-
2-formyl-6-methyl-phenyl-acetamide-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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